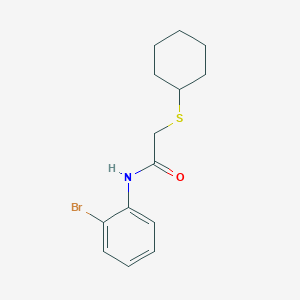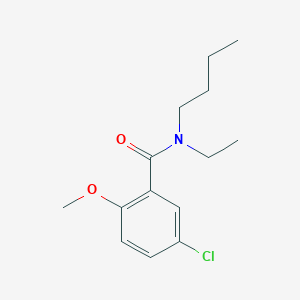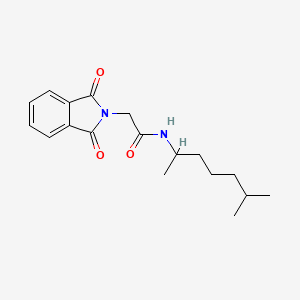![molecular formula C12H11N5O B3975234 [2-(2-amino-9H-purin-6-yl)phenyl]methanol](/img/structure/B3975234.png)
[2-(2-amino-9H-purin-6-yl)phenyl]methanol
説明
[2-(2-amino-9H-purin-6-yl)phenyl]methanol, also known as 2-APM, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a derivative of purine, which is a nitrogen-containing organic compound that is essential for the synthesis of DNA and RNA. The synthesis and study of 2-APM have provided valuable insights into the mechanisms of action of purine derivatives and their potential applications in various fields of research.
作用機序
The mechanism of action of [2-(2-amino-9H-purin-6-yl)phenyl]methanol is not fully understood, but it is believed to involve the binding of the compound to the purine bases in DNA and RNA. This binding may disrupt the normal structure and function of these molecules, leading to changes in their biochemical and physiological properties.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a range of biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes involved in DNA and RNA synthesis, and it can also induce apoptosis (programmed cell death) in cancer cells. Additionally, this compound has been shown to have antioxidant properties, which may make it useful in the treatment of oxidative stress-related diseases.
実験室実験の利点と制限
One of the main advantages of using [2-(2-amino-9H-purin-6-yl)phenyl]methanol in lab experiments is its specificity for DNA and RNA. This makes it an excellent tool for the detection and analysis of these molecules. However, there are also some limitations to its use. For example, this compound can be toxic to cells at high concentrations, and its fluorescence properties can be affected by factors such as pH and temperature.
将来の方向性
There are many potential future directions for research on [2-(2-amino-9H-purin-6-yl)phenyl]methanol. Some possible areas of study include:
1. Developing new methods for the synthesis of this compound that are more efficient and cost-effective.
2. Investigating the potential applications of this compound in the diagnosis and treatment of cancer and other diseases.
3. Studying the mechanism of action of this compound in more detail to better understand its effects on DNA and RNA.
4. Developing new fluorescent probes based on the structure of this compound that have improved properties and specificity for DNA and RNA.
5. Exploring the potential use of this compound in the development of new drugs and therapies for a range of diseases.
Conclusion:
This compound is a chemical compound that has been extensively studied for its potential applications in scientific research. Its specificity for DNA and RNA, as well as its fluorescence properties, make it an excellent tool for the detection and analysis of these molecules. Further research on this compound is likely to yield valuable insights into the mechanisms of action of purine derivatives and their potential applications in various fields of research.
科学的研究の応用
[2-(2-amino-9H-purin-6-yl)phenyl]methanol has been extensively studied for its potential applications in scientific research. One of the main areas of research has been its use as a fluorescent probe for the detection of DNA and RNA. This compound has been shown to bind specifically to DNA and RNA, and its fluorescence properties make it an excellent tool for the detection and analysis of these molecules.
特性
IUPAC Name |
[2-(2-amino-7H-purin-6-yl)phenyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O/c13-12-16-9(10-11(17-12)15-6-14-10)8-4-2-1-3-7(8)5-18/h1-4,6,18H,5H2,(H3,13,14,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKCZJKGRKVOIAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)C2=C3C(=NC(=N2)N)N=CN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-methyl-2-phenyl-4-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B3975161.png)

![1-ethyl-3-[2-(3-methylphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine hydrobromide](/img/structure/B3975170.png)
![N-[4-(3,4-dimethylphenoxy)phenyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B3975173.png)

![N~2~-(2,5-dimethoxyphenyl)-N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3975189.png)
![1-(2-methyl-5-phenyl-3-furoyl)-4-[4-nitro-3-(1-pyrrolidinyl)phenyl]piperazine](/img/structure/B3975194.png)

![N-(2-chlorophenyl)-N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B3975219.png)
![5-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3975224.png)



![4-chloro-N-(2-{[4-nitro-2-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B3975250.png)